2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. One common approach is to first synthesize 3-chloro-5-(trifluoromethyl)pyridine, followed by its reaction with thiazole derivatives under specific conditions to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in drug discovery and development. It can be used to design new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazole-4-carboxylic acid
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)imidazole-4-carboxylic acid
Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFKGSMRGCXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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